molecular formula C19H19FN2S B2860278 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole CAS No. 1207007-98-4

1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole

Cat. No.: B2860278
CAS No.: 1207007-98-4
M. Wt: 326.43
InChI Key: OOAGGWQIWCMFAG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isobutylthio group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with isobutylthiol in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization with phenylglyoxal in the presence of an acid catalyst to yield the final product. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole
  • 1-(4-Fluorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole
  • 1-(4-Fluorophenyl)-2-(propylthio)-5-phenyl-1H-imidazole

Uniqueness

1-(4-Fluorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2S/c1-14(2)13-23-19-21-12-18(15-6-4-3-5-7-15)22(19)17-10-8-16(20)9-11-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAGGWQIWCMFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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